4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol
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Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol is a complex organic compound that features both boron and oxygen atoms within its structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of boron within the molecular structure often imparts unique reactivity and stability characteristics, making it a subject of interest in synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol typically involves the formation of the boron-containing ring structure followed by the introduction of the phenol and dioxane groups. One common method involves the reaction of 2-(1,3-dioxan-2-yl)phenol with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The boron-containing ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The boron atom within the molecule can form stable complexes with various biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the dioxane group, resulting in different reactivity and applications.
2-(1,3-Dioxan-2-yl)phenol: Does not contain the boron-containing ring, leading to different chemical properties.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylphenol:
Uniqueness
The presence of both the boron-containing ring and the dioxane group in 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol imparts unique chemical properties that are not found in similar compounds
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)11-4-5-13(17)12(8-11)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPIEKGQOJFDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C3OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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